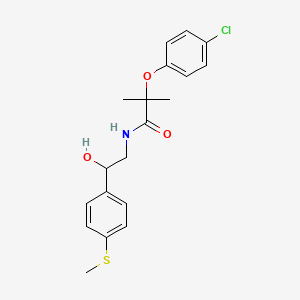

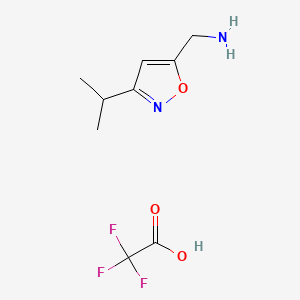

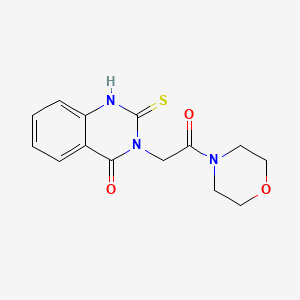

![molecular formula C21H22N2O3 B2770922 1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795083-62-3](/img/structure/B2770922.png)

1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a spiro[chroman-2,3’-pyrrolidin]-4-one structure. This structure is characterized by a pyrrolidinone ring (a five-membered ring with nitrogen and a carbonyl group) and a chroman ring (a fused six-membered benzene and a three-membered heterocycle) sharing a single carbon atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cycloaddition reactions . For example, an efficient new dual basic task specific ionic liquid, 1-[3-(dimethylamino)propyl]-1,4-diazabicyclo[2.2.2]octan-1-ium hydroxide, has been synthesized and explored as a catalyst for an eco-friendly synthesis of Spiro[naphthalene-2,5’-pyrimidine]-4-carbonitrile .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The dimethylamino group is a common functional group in organic chemistry, characterized by two methyl groups attached to an amino group . The benzoyl group is a functional group characterized by a carbonyl adjacent to an aromatic ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups and the steric hindrance provided by the cyclic structures. The dimethylamino group could potentially participate in reactions involving nucleophilic substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis Protocols : A study by Lin et al. (2015) describes an efficient, catalyst-free synthesis of 3′-benzoyl-4′,5′-diphenyl-2H-spiro[acenaphthylene-1,2′-pyrrolidin]-2-one derivatives, a structural analog, through a one-pot 1,3-dipolar cycloaddition process. This method emphasizes high regioselectivity and might offer insights into the synthesis of related spiro compounds including 1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one (Lin et al., 2015).

Organocatalytic Approaches : The synthesis of spiro[pyrrolidin-3,3'-oxindoles], closely related to the target compound, through an enantioselective organocatalytic method is reported by Chen et al. (2009). This approach provides a high enantiopurity and structural diversity, which could be pertinent for generating variants of the compound with specific stereochemical configurations (Chen et al., 2009).

Potential Biological Activities

Photochromism and Luminescent Properties : Koryako et al. (2019) explore the negative photochromism and luminescent properties of an amphiphilic spiropyran derivative, indicating the potential of spiro compounds in optoelectronic and information systems. Although the study does not directly address 1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one, it suggests a possible application area for such compounds in material science (Koryako et al., 2019).

Plasma Kallikrein Inhibition : A patent by Abdel-Magid (2023) on (S)-spiro[benzo[d][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one derivatives as selective plasma kallikrein inhibitors highlights the therapeutic potential of spiro compounds in treating diseases such as diabetic macular edema and hereditary angioedema. This suggests that structurally similar compounds like 1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one might also exhibit relevant biological activities (Abdel-Magid, 2023).

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, further studies could focus on its mechanism of action, potential side effects, and efficacy in clinical trials. If it has potential industrial applications, research could focus on improving its synthesis and exploring its reactivity .

properties

IUPAC Name |

1'-[3-(dimethylamino)benzoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-22(2)16-7-5-6-15(12-16)20(25)23-11-10-21(14-23)13-18(24)17-8-3-4-9-19(17)26-21/h3-9,12H,10-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYHZFAJZPRZIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

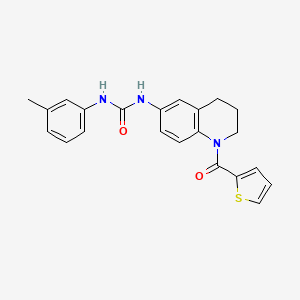

![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770839.png)

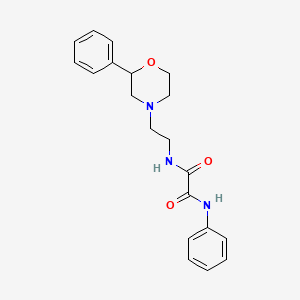

![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)

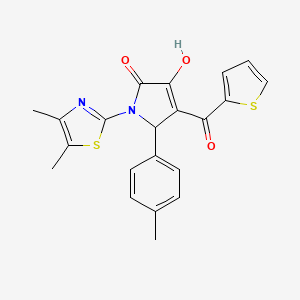

![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2770845.png)

![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2770860.png)